Tiagabine hydrochloride

Catalog No.
S545321
CAS No.
145821-59-6
M.F
C20H26ClNO2S2
M. Wt
412.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiagabine hydrochloride

CAS Number

145821-59-6

Product Name

Tiagabine hydrochloride

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C20H26ClNO2S2

Molecular Weight

412.0 g/mol

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1

InChI Key

YUKARLAABCGMCN-PKLMIRHRSA-N

SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride, Gabitril, N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid, NO 328, NO 329, NO-328, NO-329, tiagabine, Tiagabine Hydrochloride, tiagabine, (S)-isomer

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl

Description

The exact mass of the compound Tiagabine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding GABAergic Function

Tiagabine HCl functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. By increasing extracellular GABA levels, Tiagabine HCl allows researchers to study the effects of enhanced GABAergic inhibition on various brain functions . This can be helpful in understanding disorders associated with GABAergic dysfunction, such as anxiety, depression, and tremors.

Investigating Epilepsy Mechanisms

As an antiepileptic drug, Tiagabine HCl offers a valuable tool for researchers investigating the mechanisms underlying seizures. Studies using Tiagabine HCl can help elucidate the role of GABAergic inhibition in seizure generation and propagation within the brain circuits . This knowledge can inform the development of more targeted and effective treatments for epilepsy.

Tiagabine hydrochloride is an anticonvulsant medication primarily utilized in the treatment of epilepsy. It is marketed under the trade name Gabitril. The chemical structure of tiagabine hydrochloride is represented by the formula C20H25NO2S2HCl\text{C}_{20}\text{H}_{25}\text{NO}_{2}\text{S}_{2}\cdot \text{HCl}, with a molecular weight of approximately 412.0 g/mol. This compound appears as a white to off-white, odorless crystalline powder that is insoluble in heptane but sparingly soluble in water .

Tiagabine functions mainly as a selective gamma-aminobutyric acid reuptake inhibitor, enhancing the availability of this neurotransmitter in the central nervous system, which plays a crucial role in inhibitory signaling .

The precise mechanism by which tiagabine exerts its anticonvulsant effect is not fully understood []. However, research suggests it primarily acts by enhancing the action of GABA, an inhibitory neurotransmitter in the brain. GABA helps to calm nerve activity, and tiagabine is believed to increase its availability or prolong its effects at nerve cell junctions [].

  • Toxicity: Tiagabine is generally well-tolerated, but side effects like dizziness, somnolence, and tremor can occur [].
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity hazards reported.
Involving tiagabine hydrochloride relate to its metabolism and interaction with neurotransmitter systems. Tiagabine undergoes metabolic processes primarily through hepatic cytochrome P450 enzymes, particularly the CYP3A isoform. Two significant metabolic pathways have been identified:

  • Thiophene Ring Oxidation: This pathway leads to the formation of 5-oxo-tiagabine, which does not exhibit pharmacological activity.
  • Glucuronidation: This process contributes to the elimination of tiagabine from the body.

Approximately 2% of an oral dose is excreted unchanged, while most is eliminated as metabolites via urine and feces .

Tiagabine's biological activity is primarily linked to its role as a GABA reuptake inhibitor. By blocking the GABA transporter 1 (GAT-1), tiagabine increases GABA levels in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism underlies its effectiveness in reducing seizure activity in patients with epilepsy . Additionally, tiagabine has been shown to influence cortical delta oscillations significantly, which may have implications for its effects on consciousness and sleep patterns .

The synthesis of tiagabine hydrochloride involves several steps, typically starting from readily available precursors. A common synthetic route includes:

  • Formation of Piperidine Derivative: The initial step involves creating a piperidine derivative that serves as a backbone for further modifications.
  • Alkylation with Thiophene Substituents: The introduction of thiophene rings is achieved through alkylation reactions.
  • Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form for improved solubility and stability.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

Tiagabine hydrochloride is primarily used as an adjunctive therapy for focal seizures in epilepsy. Its usage extends beyond epilepsy; it has also been explored for treating panic disorders and other anxiety-related conditions due to its effects on GABAergic transmission . Clinical studies have demonstrated its efficacy in reducing seizure frequency when used alongside other anticonvulsants.

Tiagabine can interact with various medications due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • Caffeine: Tiagabine may increase caffeine excretion, potentially lowering its serum levels and efficacy.
  • Other Antiepileptic Drugs: Co-administration with hepatic enzyme-inducing agents like carbamazepine or phenytoin may alter tiagabine's pharmacokinetics, necessitating dosage adjustments .

Monitoring for drug interactions is crucial during therapy to minimize adverse effects and ensure therapeutic effectiveness.

Several compounds share structural or functional similarities with tiagabine hydrochloride. These include:

Compound NameMechanism of ActionUnique Features
GabapentinCalcium channel blockerPrimarily used for neuropathic pain
PregabalinCalcium channel modulatorApproved for fibromyalgia
VigabatrinGABA transaminase inhibitorIrreversibly inhibits GABA breakdown
PhenobarbitalBarbiturate that enhances GABA activityLong history in seizure management

Tiagabine is unique among these compounds due to its specific action on GABA reuptake inhibition rather than direct receptor modulation or calcium channel interaction, making it particularly effective in enhancing synaptic GABA levels without directly activating GABA receptors .

(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic Acid Configuration

Tiagabine hydrochloride exists as the pharmacologically active R-(-)-enantiomer, with the systematic name (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid hydrochloride [1] [2]. The molecular structure consists of a central piperidine ring bearing a carboxylic acid group at the 3-position and a complex biaryl substituent at the nitrogen atom. The biaryl moiety contains two 3-methylthiophene rings connected through a butenyl linker, creating a lipophilic appendage essential for blood-brain barrier penetration [1] [3].

The molecular formula is C₂₀H₂₅NO₂S₂·HCl with a molecular weight of 412.01 g/mol [1] [4]. The compound's structure features the nipecotic acid core, which is responsible for gamma-aminobutyric acid (GABA) uptake inhibition, while the bis(3-methyl-2-thienyl) substituent provides selectivity for the GAT-1 transporter [3].

Absolute Stereochemistry Determination Methods

The absolute stereochemistry of tiagabine hydrochloride has been established through multiple analytical approaches. Chiral high-performance liquid chromatography methods have been developed and validated for determining the enantiomeric purity of tiagabine hydrochloride [5] [6]. These methods utilize chiral stationary phases, specifically Chiralcel-OD columns, with mobile phases containing hexane-isopropanol-ethanol mixtures and trifluoroacetic acid as an additive [6].

The R-(-)-configuration has been confirmed through specific rotation measurements, showing values of [α]D²⁰ = -9 to -12° (c = 1, H₂O) [7] [8]. X-ray crystallography and nuclear magnetic resonance studies have provided definitive structural confirmation of the preferred equatorial configuration of the carboxylate group [9] [10].

Chiral Center Analysis

Tiagabine hydrochloride contains a single chiral center located at the 3-position of the piperidine ring. The stereochemical preference is critical for pharmacological activity, with the R-(-)-enantiomer being approximately four times more potent than the S-(+)-enantiomer [11]. Molecular dynamics simulations have revealed that the R-configured compound adopts preferential conformations that optimize binding to the GAT-1 transporter [10].

The chiral stability of tiagabine hydrochloride has been investigated under various conditions. Studies demonstrate that the compound maintains its stereochemical integrity at room temperature, with minimal racemization occurring even under stress conditions [5]. The carboxylate group preferentially adopts an equatorial configuration, which reduces intramolecular interactions and enhances binding affinity [9] [10].

Physicochemical Properties

Solubility Profile in Various Media

Tiagabine hydrochloride demonstrates variable solubility characteristics across different media. In aqueous solutions, the compound exhibits solubility values ranging from 10 to 25 mg/mL, with optimal solubility achieved in water at physiological pH [12] [7]. The compound shows enhanced solubility in polar organic solvents, with dimethyl sulfoxide (DMSO) solubility reaching 82 mg/mL [13].

The pH-dependent solubility profile reflects the compound's amphoteric nature, with two distinct pKa values of 3.3 and 9.4 at 25°C [7]. The compound is sparingly soluble in water, soluble in aqueous base, and insoluble in nonpolar solvents such as heptane [3]. Ethanol solutions demonstrate good solubility, with concentrations up to 82 mg/mL achievable [13].

Crystalline Properties and Polymorphism

Tiagabine hydrochloride exhibits extensive polymorphism, with multiple crystalline forms identified and characterized. The anhydrous form represents the most thermodynamically stable polymorph under standard conditions [14] [15]. X-ray powder diffraction analysis of the anhydrous form reveals characteristic peaks at 6.4, 11.3, 13.0, 13.9, 15.0, 18.7, 19.4, 22.5, and 23.7° 2θ [14].

Patent literature describes sixteen distinct crystalline forms of tiagabine hydrochloride, indicating the compound's rich polymorphic landscape [16]. Form H, one of the characterized polymorphs, displays X-ray powder diffraction peaks at 5.8, 7.6, 7.8, 11.6, 14.6, 15.9, 17.0, 19.7, 22.6, and 25.1° 2θ [17]. The monohydrate form exhibits a distinctly different diffraction pattern compared to the anhydrous form [15].

pH-Dependent Stability Parameters

The stability of tiagabine hydrochloride demonstrates significant pH dependence. Forced degradation studies reveal that the compound undergoes degradation under acidic, photolytic, oxidative, and thermal conditions, while remaining stable under basic hydrolysis conditions [18]. The compound shows optimal stability in slightly acidic to neutral pH ranges.

Solution stability studies indicate that tiagabine hydrochloride maintains greater than 95% of its original concentration for 91 days at 4°C in appropriate formulation vehicles [19]. At 25°C, the compound retains more than 90% potency for 70 days in optimized formulations [19]. The pH-stability relationship is crucial for pharmaceutical formulation development and storage condition optimization.

Salt Form Characteristics

As the hydrochloride salt, tiagabine hydrochloride exhibits improved physicochemical properties compared to the free base. The salt formation enhances water solubility and provides better handling characteristics for pharmaceutical processing [3]. The compound appears as a white to off-white, odorless crystalline powder with good flow properties [3] [20].

The hydrochloride salt demonstrates thermal stability with decomposition occurring at temperatures above 189-194°C [21] [20]. Differential scanning calorimetry profiles show a single endothermic peak indicating melting at 190-200°C for the anhydrous form [15]. The salt form exhibits hygroscopic properties and requires storage under controlled humidity conditions [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profile

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of tiagabine hydrochloride in deuterated dimethyl sulfoxide reveals characteristic signal patterns consistent with the molecular structure [11]. The spectrum displays signals at δ 12.79 (s, 1H) and 11.01 (s, 1H) corresponding to exchangeable protons, likely from the carboxylic acid and ammonium functionalities [11].

Aromatic protons from the thiophene rings appear as doublets at δ 7.52 (d, J = 4.9 Hz, 1H), 7.33 (d, J = 4.9 Hz, 1H), 6.96 (d, J = 4.9 Hz, 1H), and 6.85 (d, J = 4.9 Hz, 1H) [11]. The vinyl proton appears as a triplet at δ 6.00 (t, J = 7.0 Hz, 1H), while aliphatic protons from the piperidine ring and alkyl chain appear in the upfield region [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

411.1093491 g/mol

Monoisotopic Mass

411.1093491 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DQH6T6D8OY

Pharmacology

Tiagabine Hydrochloride is the hydrochloride salt form of tiagabine, a nipecotic acid derivative with anticonvulsant property. Tiagabine hydrochloride inhibits the gamma-aminobutyric acid (GABA) transporter type 1 (GAT1), which is predominantly localized in presynaptic terminals of neurons thereby preventing the reuptake of GABA by the presynaptic endings. Consequently, this increases the level of available GABA within the synaptic cleft, thereby resulting in prolongation of its inhibitory actions. Tiagabine is effective against maximum electroshock seizures and both limbic and generalized tonic-clonic seizures.

MeSH Pharmacological Classification

Anticonvulsants

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Other CAS

145821-59-6

Wikipedia

Tiagabine hydrochloride

FDA Medication Guides

Gabitril
Tiagabine Hydrochloride
TABLET;ORAL
CEPHALON
08/09/2016

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Pulman J, Hutton JL, Marson AG. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2014 Feb 5;2:CD001908. doi: 10.1002/14651858.CD001908.pub3. Review. PubMed PMID: 24500879.
2: Błaszczyk B. [Tiagabine--own experience in the refractory epilepsy treatment]. Wiad Lek. 2013;66(2 Pt 2):175-9. Review. Polish. PubMed PMID: 25775813.
3: Vasudev A, Macritchie K, Rao SK, Geddes J, Young AH. Tiagabine for acute affective episodes in bipolar disorder. Cochrane Database Syst Rev. 2012 Dec 12;12:CD004694. doi: 10.1002/14651858.CD004694.pub3. Review. PubMed PMID: 23235614.
4: Pulman J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2012 May 16;5:CD001908. doi: 10.1002/14651858.CD001908.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;2:CD001908. PubMed PMID: 22592677; PubMed Central PMCID: PMC4058679.
5: Vasudev A, Macritchie K, Rao SN, Geddes J, Young AH. Tiagabine in the maintenance treatment of bipolar disorder. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD005173. doi: 10.1002/14651858.CD005173.pub3. Review. PubMed PMID: 22161389.
6: Bentué-Ferrer D, Tribut O, Verdier MC; le groupe Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Therapeutic drug monitoring of tiagabine]. Therapie. 2010 Jan-Feb;65(1):51-5. doi: 10.2515/therapie/2009065. Epub 2010 Mar 8. Review. French. PubMed PMID: 20205996.
7: Schwartz TL, Nihalani N. Tiagabine in anxiety disorders. Expert Opin Pharmacother. 2006 Oct;7(14):1977-87. Review. PubMed PMID: 17020423.
8: Young AH, Geddes JR, Macritchie K, Rao SN, Vasudev A. Tiagabine in the maintenance treatment of bipolar disorders. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD005173. Review. Update in: Cochrane Database Syst Rev. 2011;(12):CD005173. PubMed PMID: 16856081.
9: Young AH, Geddes JR, Macritchie K, Rao SN, Watson S, Vasudev A. Tiagabine in the treatment of acute affective episodes in bipolar disorder: efficacy and acceptability. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD004694. Review. Update in: Cochrane Database Syst Rev. 2012;12:CD004694. PubMed PMID: 16856056.
10: Spiller HA, Winter ML, Ryan M, Krenzelok EP, Anderson DL, Thompson M, Kumar S. Retrospective evaluation of tiagabine overdose. Clin Toxicol (Phila). 2005;43(7):855-9. Review. PubMed PMID: 16440513.
11: Stahl SM. Anticonvulsants as anxiolytics, part 1: tiagabine and other anticonvulsants with actions on GABA. J Clin Psychiatry. 2004 Mar;65(3):291-2. Review. PubMed PMID: 15096065.
12: de Borchgrave V, Lienard F, Willemart T, van Rijckevorsel K. Clinical and EEG findings in six patients with altered mental status receiving tiagabine therapy. Epilepsy Behav. 2003 Jun;4(3):326-37. Review. PubMed PMID: 12791336.
13: Sills GJ. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic Disord. 2003 Mar;5(1):51-6. Review. PubMed PMID: 12773297.
14: Angehagen M, Ben-Menachem E, Rönnbäck L, Hansson E. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate. Neurochem Res. 2003 Feb;28(2):333-40. Review. PubMed PMID: 12608706.
15: Casas-Fernández C, Domingo-Jiménez R. [Characteristics and indications of tiagabine]. Rev Neurol. 2002 Sep;35 Suppl 1:S96-S100. Review. Spanish. PubMed PMID: 12373661.
16: Pereira J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2002;(3):CD001908. Review. Update in: Cochrane Database Syst Rev. 2012;5:CD001908. PubMed PMID: 12137637.
17: Kellinghaus C, Dziewas R, Lüdemann P. Tiagabine-related non-convulsive status epilepticus in partial epilepsy: three case reports and a review of the literature. Seizure. 2002 Jun;11(4):243-9. Review. PubMed PMID: 12027571.
18: Carta MG, Hardoy MC, Grunze H, Carpiniello B. The use of tiagabine in affective disorders. Pharmacopsychiatry. 2002 Jan;35(1):33-4. Review. PubMed PMID: 11819159.
19: Genton P, Guerrini R, Perucca E. Tiagabine in clinical practice. Epilepsia. 2001;42 Suppl 3:42-5. Review. PubMed PMID: 11520322.
20: Schachter SC. Pharmacology and clinical experience with tiagabine. Expert Opin Pharmacother. 2001 Jan;2(1):179-87. Review. PubMed PMID: 11336578.

Explore Compound Types